

NVP-BEZ235-d3 in Breast Cancer Cell Lines: An In-depth Technical Guide

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Compound of Interest

Compound Name: NVP-BEZ 235-d3

Cat. No.: B126005

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Introduction

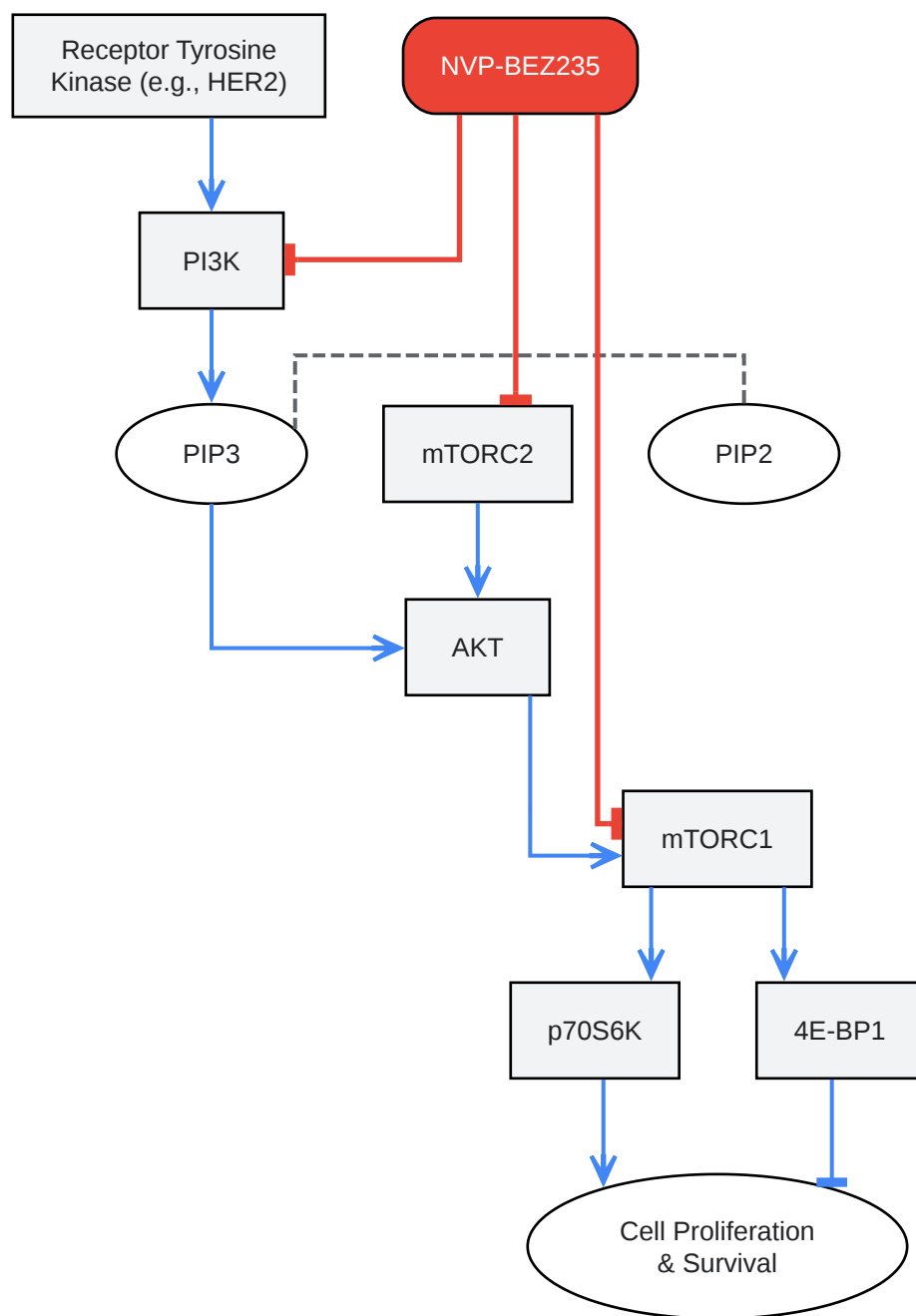
NVP-BEZ235 is a potent dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), two key protein kinases in a signaling pathway frequently deregulated in cancer.[1][2][3] Its deuterated form, NVP-BEZ235-d3, serves as a stable isotope-labeled internal standard for the accurate quantification of NVP-BEZ235 in biological matrices during pharmacokinetic and pharmacodynamic studies. This guide focuses on the application and effects of the active compound, NVP-BEZ235, in breast cancer cell lines, drawing from extensive preclinical research.

NVP-BEZ235 has demonstrated significant anti-proliferative and pro-apoptotic activity across a range of breast cancer cell lines.[1][4] Its efficacy is particularly noted in cell lines harboring PIK3CA mutations or HER2 amplification.[4][5] The compound effectively inhibits the PI3K/Akt/mTOR signaling cascade, leading to cell cycle arrest, induction of apoptosis, and suppression of tumor growth.[6][7][8]

Mechanism of Action: Dual Inhibition of PI3K and mTOR

NVP-BEZ235 targets the ATP-binding cleft of both PI3K and mTOR kinases, thereby blocking the downstream signaling pathway that is crucial for cell growth, proliferation, and survival.[3]

This dual inhibition prevents the feedback activation of PI3K signaling that can occur with mTOR-only inhibitors.[7] By inhibiting this pathway, NVP-BEZ235 leads to the dephosphorylation of key downstream effectors including Akt, S6 ribosomal protein, and 4E-BP1.[1][6]



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Caption: NVP-BEZ235 inhibits the PI3K/mTOR signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of NVP-BEZ235 on various breast cancer cell lines as reported in the literature.

Table 1: Anti-proliferative Activity of NVP-BEZ235 in Breast Cancer Cell Lines

Cell Line	Subtype	PIK3CA Status	HER2 Status	GI50 (nM)	Reference
MCF-7	Luminal A	E545K Mutant	Negative	Low nM range	[4]
MDA-MB-231	Triple-Negative	Wild-Type	Negative	Low nM range	[4]
BT-474	Luminal B	K111N Mutant	Amplified	Low nM range	[1]
MDA-MB-361	Luminal B	H1047R Mutant	Amplified	Low nM range	[4]
SK-BR-3	HER2+	Wild-Type	Amplified	Low nM range	[4]
T47D	Luminal A	H1047R Mutant	Negative	Low nM range	[4]

GI50 values are generally reported in the low nanomolar range, indicating potent growth inhibition.

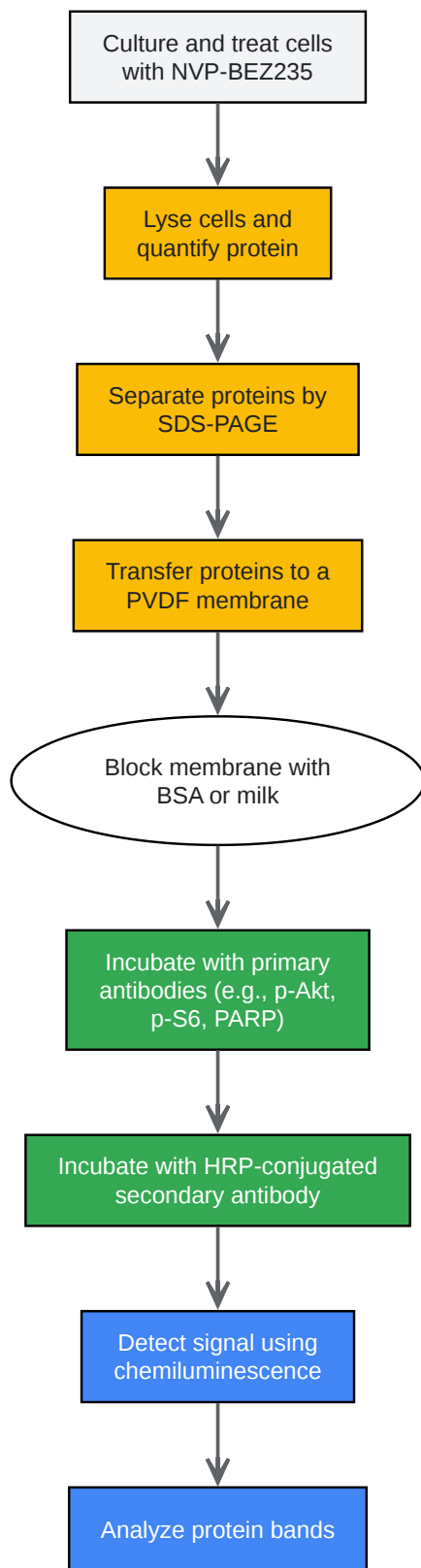
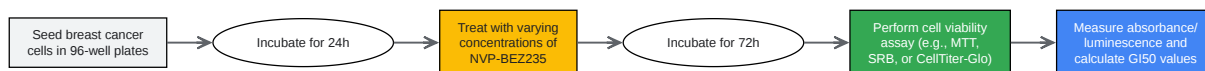
Table 2: Induction of Apoptosis and Cell Cycle Arrest by NVP-BEZ235

Cell Line	Effect on Apoptosis	Effect on Cell Cycle	Concentration (nM)	Time (h)	Reference
MCF-7	Induction of PARP and caspase-7 cleavage	G1 arrest	500	48	[4] [7]
MDA-MB-361	Induction of PARP and caspase-7 cleavage	Not specified	500	48	[4]
MDA-MB-231	No significant apoptosis	G1 arrest	100	24	[6] [7]
BT-474	Induction of apoptosis	G1 arrest	25-50	72	[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability and Growth Inhibition Assay



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